![molecular formula C16H20N2O5S B14453474 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine CAS No. 77481-08-4](/img/structure/B14453474.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is a compound known for its fluorescent properties. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is often used in biochemical applications due to its ability to form stable fluorescent adducts with various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-threonine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The sulfonyl chloride group reacts with the amino group of D-threonine, forming a stable sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include various substituted sulfonamides and oxidized or reduced derivatives of the naphthalene ring.
Applications De Recherche Scientifique
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
Mécanisme D'action
The mechanism by which N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine exerts its effects involves the formation of a stable fluorescent adduct with target molecules. The sulfonyl group reacts with primary amino groups in proteins and peptides, forming a covalent bond. This interaction results in a fluorescent signal that can be detected and measured using various analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: Another fluorescent reagent that reacts with primary amino groups to form stable fluorescent adducts.
Dansyl Amide: Similar to dansyl chloride but with an amide group instead of a chloride group.
Dansyl Hydrazine: Contains a hydrazine group and is used for similar applications.
Uniqueness
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is unique due to its specific interaction with D-threonine, which enhances its selectivity and sensitivity in detecting specific biomolecules. Its fluorescent properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
77481-08-4 |
|---|---|
Formule moléculaire |
C16H20N2O5S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m0/s1 |
Clé InChI |
FKKZRYVWMJRWNI-ZUZCIYMTSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
SMILES canonique |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
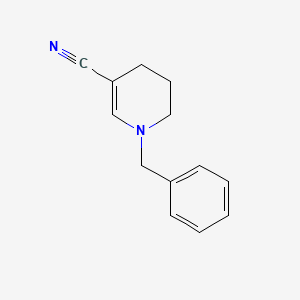
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)
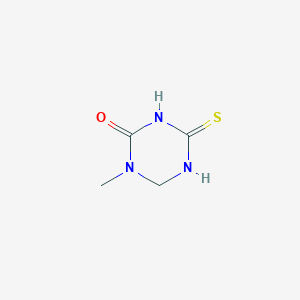


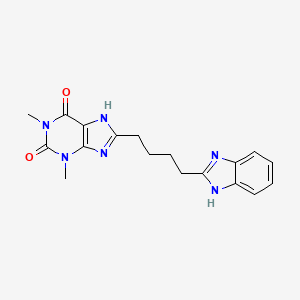
![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
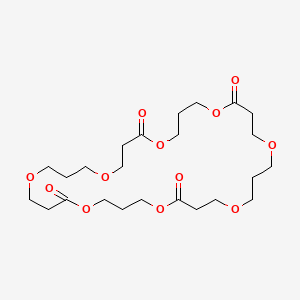

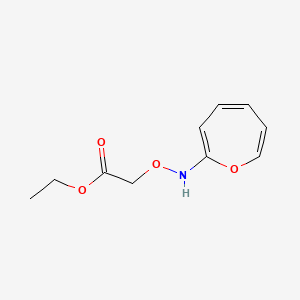
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
